molecular formula C21H23N3O3S2 B2673156 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313403-41-7

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2673156
CAS No.: 313403-41-7
M. Wt: 429.55
InChI Key: AUHMSHMQXGXUIB-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, a thiazole ring, and a diethylsulfamoyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Core: The thiazole ring can be coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

    Introduction of the Diethylsulfamoyl Group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions can occur at the benzamide or sulfonamide groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, derivatives of benzamides and thiazoles are investigated for their potential as therapeutic agents. This compound may be studied for its efficacy and safety in treating specific diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.

    4-(diethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the phenyl group on the thiazole ring.

    4-(methylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Has a methyl group instead of a diethyl group on the sulfonamide.

Uniqueness

The presence of both the diethylsulfamoyl group and the specific substitution pattern on the thiazole ring may confer unique chemical and biological properties to 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-24(5-2)29(26,27)18-13-11-17(12-14-18)20(25)23-21-22-19(15(3)28-21)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHMSHMQXGXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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